8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that features a purine core substituted with an azepane ring and a chlorophenylmethyl group
Preparation Methods
The synthesis of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione can be compared with similar compounds such as:
8-(Piperidin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione: This compound has a piperidine ring instead of an azepane ring, which may affect its biological activity and pharmacokinetic properties.
8-(Morpholin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione: The presence of a morpholine ring can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
866733-83-7 |
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Molecular Formula |
C20H24ClN5O2 |
Molecular Weight |
401.9 |
IUPAC Name |
8-(azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-9-5-6-10-15(14)21)19(22-17)25-11-7-3-4-8-12-25/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
InChI Key |
MBIYBMYZJAGKDH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
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